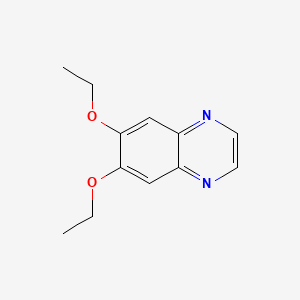

6,7-diethoxyquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-diethoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-15-11-7-9-10(14-6-5-13-9)8-12(11)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBWUNZTSVLAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC=CN=C2C=C1OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Diethoxyquinoxaline and Its Analogues

Classical Synthetic Approaches to the Quinoxaline (B1680401) Scaffold

The construction of the quinoxaline ring system has been a subject of extensive research, leading to the development of several reliable synthetic methods. The most classical and widely employed of these are condensation and cycloaddition reactions.

Condensation Reactions with 1,2-Diamines

The most fundamental and versatile method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov This approach is highly efficient and offers a straightforward route to a wide range of substituted quinoxalines. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline.

The general reaction is depicted below:

Scheme 1: General condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

Various catalysts and reaction conditions have been developed to optimize this condensation, including the use of acidic or basic catalysts, as well as greener methodologies employing microwave assistance or recyclable catalysts. nih.gov

| Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |

| Bentonite clay K-10/Ethanol (B145695) | 20 min | High | nih.gov |

| TiO2-Pr-SO3H/Ethanol | 10 min | 95 | nih.gov |

| Acetic Acid | 4-8 h | Good | nih.gov |

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation.

Cycloaddition Reactions in Quinoxaline Synthesis

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent another important strategy for the construction of the quinoxaline framework, although they are generally more complex than condensation methods. In this approach, a suitably substituted diene reacts with a dienophile to form a six-membered ring, which can then be further elaborated to the quinoxaline system. This method is particularly useful for accessing quinoxalines with specific substitution patterns that may be difficult to achieve through condensation reactions.

Targeted Synthesis of 6,7-Diethoxyquinoxaline

The targeted synthesis of this compound relies on the classical condensation approach, requiring the preparation of the key precursor, 4,5-diethoxy-1,2-phenylenediamine.

Precursor Synthesis and Functionalization

The synthesis of 4,5-diethoxy-1,2-phenylenediamine typically starts from a commercially available catechol derivative. A common strategy involves the following steps:

Di-ethoxylation of a suitable catechol derivative: This can be achieved by Williamson ether synthesis, where the catechol is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Dinitration: The resulting 1,2-diethoxybenzene (B166437) is then subjected to nitration to introduce two nitro groups at the 4 and 5 positions. This is a crucial step that installs the nitrogen functionalities required for the subsequent diamine formation.

Reduction of the dinitro compound: The 1,2-diethoxy-4,5-dinitrobenzene (B2581690) is then reduced to the corresponding 4,5-diethoxy-1,2-phenylenediamine. This reduction can be carried out using various reducing agents, such as tin(II) chloride, catalytic hydrogenation over palladium on carbon, or iron powder in acidic media.

Scheme 2: General synthetic route to 4,5-diethoxy-1,2-phenylenediamine.

Specific Reaction Pathways for Diethoxy Substitution

With the precursor, 4,5-diethoxy-1,2-phenylenediamine, in hand, the synthesis of this compound can be readily achieved through condensation with a suitable 1,2-dicarbonyl compound. The choice of the dicarbonyl compound will determine the substituents at the 2 and 3 positions of the quinoxaline ring. For the synthesis of the parent this compound, glyoxal (B1671930) is the required reagent.

Scheme 3: Synthesis of this compound via condensation of 4,5-diethoxy-1,2-phenylenediamine with glyoxal.

The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by a small amount of acid. The product can then be isolated and purified using standard techniques like recrystallization or column chromatography.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core can be achieved by either using substituted 1,2-dicarbonyl compounds in the initial condensation reaction or by post-synthetic modification of the pre-formed quinoxaline ring.

A versatile approach to introduce a variety of substituents at the 2 and 3 positions involves the synthesis of 2,3-dichloro-6,7-diethoxyquinoxaline as a key intermediate. This can be prepared by the condensation of 4,5-diethoxy-1,2-phenylenediamine with oxalic acid to form the corresponding quinoxaline-2,3-dione, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).

The chlorine atoms in 2,3-dichloro-6,7-diethoxyquinoxaline are activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles. nih.gov

Scheme 4: Synthesis and functionalization of 2,3-dichloro-6,7-diethoxyquinoxaline.

Furthermore, the di-chloro derivative serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of C-C bonds and the introduction of aryl or vinyl substituents at the 2 and 3 positions. nih.gov

| Reaction Type | Reagents | Product |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | 2,3-Disubstituted (amino, alkoxy, thio) quinoxalines |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 2,3-Diarylquinoxalines |

Table 2: Common Functionalization Reactions of 2,3-Dichloro-6,7-diethoxyquinoxaline.

For instance, the reaction of 2,3-dichloro-6,7-diethoxyquinoxaline with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 2,3-diaryl-6,7-diethoxyquinoxaline. This powerful methodology allows for the synthesis of a diverse library of functionalized this compound derivatives for various applications.

Alkylation Reactions and Derivatives

Alkylation of the this compound scaffold can be approached in two primary ways: synthesis of the core structure through alkylation of a precursor or direct alkylation of the pre-formed quinoxaline ring.

A common and practical method to obtain this compound is through the etherification of the corresponding 6,7-dihydroxyquinoxaline. This precursor can be synthesized and subsequently alkylated using an appropriate ethylating agent. A general representation of this approach involves the reaction of 6,7-dihydroxyquinoxaline with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. This method is analogous to the preparation of various 6,7-bisalkoxyquinazolines from their dihydroxy precursors.

| Precursor | Alkylating Agent | Base | Solvent | Product |

| 6,7-Dihydroxyquinoxaline | Ethyl iodide | K₂CO₃ | DMF | This compound |

| 6,7-Dihydroxyquinoxaline | Diethyl sulfate | NaOH | Water/Ethanol | This compound |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Direct alkylation on the pyrazine (B50134) ring of a pre-formed this compound is less common and would likely proceed with low regioselectivity due to the activating effect of the ethoxy groups on the benzene (B151609) ring. However, under specific conditions, such as those involving radical reactions, functionalization at other positions might be achievable.

Halogenation and Nitro-Derivatives

The introduction of halogen and nitro groups onto the this compound core is a key step for further functionalization, such as the introduction of amino groups via nucleophilic substitution.

Halogenation: The electron-rich nature of the benzene ring in this compound directs electrophilic halogenation to the available positions on the benzene ring. However, for many synthetic applications, halogenation at the 2 and/or 3 positions of the pyrazine ring is desired. This is typically achieved by starting with a quinoxaline-2,3-dione precursor, which can be converted to the 2,3-dichloro derivative. For instance, the synthesis of 2,3-dichloro-6,7-dimethylquinoxaline (B1308383) has been reported, suggesting a similar strategy could be applied to the diethoxy analogue. Direct bromination of the benzene ring can be achieved using reagents like N-bromosuccinimide (NBS), which is a common reagent for allylic and benzylic bromination but can also be used for aromatic bromination under suitable conditions. youtube.com

| Substrate | Reagent | Conditions | Product |

| This compound-2,3-dione | POCl₃ | Reflux | 2,3-Dichloro-6,7-diethoxyquinoxaline |

| This compound | NBS | CCl₄, light/heat | Bromo-6,7-diethoxyquinoxaline |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nitration: The nitration of this compound is expected to occur on the benzene ring due to the activating effect of the ethoxy groups. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. google.comsoton.ac.uk The position of nitration will be directed by the ortho- and para-directing nature of the ethoxy groups to the remaining available positions on the benzene ring. The synthesis of 6-nitro-2,3-diphenylquinoxaline (B1347239) has been reported, indicating that nitration of the quinoxaline system is a feasible transformation.

| Substrate | Reagents | Temperature | Product |

| This compound | HNO₃, H₂SO₄ | 0-25 °C | Nitro-6,7-diethoxyquinoxaline |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Synthesis of N-Oxide Analogues

The synthesis of N-oxide derivatives of quinoxalines is a well-established transformation that can enhance the biological activity of the parent compound. The most common method for the N-oxidation of heteroaromatic compounds is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. researchgate.netmdpi.comliverpool.ac.uksemanticscholar.orgmdpi.com The reaction is typically carried out in a chlorinated solvent at or below room temperature. This method is expected to be applicable to this compound to yield the corresponding 1-oxide or 1,4-dioxide, depending on the stoichiometry of the oxidizing agent used.

| Substrate | Oxidizing Agent | Solvent | Product |

| This compound | m-CPBA (1 equiv.) | Dichloromethane | This compound 1-oxide |

| This compound | m-CPBA (>2 equiv.) | Dichloromethane | This compound 1,4-dioxide |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Amino-Substituted Quinoxaline Formation

The introduction of an amino group to the quinoxaline scaffold is often achieved through nucleophilic aromatic substitution (SNA r) of a halogenated precursor. youtube.comnih.govyoutube.comyoutube.comnih.gov For the synthesis of amino-substituted 6,7-diethoxyquinoxalines, a plausible route involves the reaction of a halogenated derivative, such as 2-chloro-6,7-diethoxyquinoxaline or 5-bromo-6,7-diethoxyquinoxaline, with an amine. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by a base. This approach has been successfully used for the synthesis of various amino-substituted quinoxalines, including 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides.

| Substrate | Amine | Base | Solvent | Product |

| 2-Chloro-6,7-diethoxyquinoxaline | Ammonia | - | Ethanol | 2-Amino-6,7-diethoxyquinoxaline |

| 5-Bromo-6,7-diethoxyquinoxaline | Piperidine | K₂CO₃ | DMF | 5-(Piperidin-1-yl)-6,7-diethoxyquinoxaline |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Synthetic Strategies

Modern synthetic methodologies offer efficient and often more environmentally benign routes to quinoxaline derivatives. These include catalytic methods, microwave-assisted synthesis, and flow chemistry approaches.

Catalytic Methodologies in Quinoxaline Production

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itresearchgate.netnih.govencyclopedia.pub Various catalysts have been developed to improve the efficiency and mildness of this reaction. For the synthesis of this compound, 4,5-diethoxy-1,2-phenylenediamine would be the key starting material.

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of quinoxalines. rsc.orgnih.govresearchgate.netrsc.orgmdpi.com For instance, a palladium-catalyzed reductive annulation of catechols and nitroarylamines has been reported for the direct synthesis of novel quinoxaline derivatives. rsc.org This approach could potentially be adapted for the synthesis of 6,7-dihydroxyquinoxaline, the precursor to this compound.

| Starting Materials | Catalyst | Conditions | Product | Yield |

| 4,5-Diethoxy-1,2-phenylenediamine, Glyoxal | Alumina-supported heteropolyoxometalates | Room Temperature, Toluene | This compound | High |

| Catechol, 1,2-Dinitrobenzene | Palladium catalyst | Reductive conditions | 6,7-Dihydroxyquinoxaline | Good |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Microwave-Assisted and Flow Chemistry Approaches

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of quinoxaline derivatives, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. nih.govresearchgate.netnih.govscholarsresearchlibrary.com This technique is particularly effective for condensation reactions, such as the one between an o-phenylenediamine and a 1,2-dicarbonyl compound. The synthesis of this compound from 4,5-diethoxy-1,2-phenylenediamine and a suitable dicarbonyl compound would likely benefit from microwave assistance.

| Reactant 1 | Reactant 2 | Conditions | Time | Yield |

| 4,5-Diethoxy-1,2-phenylenediamine | Benzil | Microwave, Solvent-free | 3-5 min | >90% |

| 4,5-Diethoxy-1,2-phenylenediamine | Glyoxal | Microwave, Ethanol | 5-10 min | High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Flow Chemistry Approaches: Flow chemistry offers several advantages for the synthesis of organic compounds, including improved safety, scalability, and the potential for multi-step reactions in a continuous manner. The synthesis of quinoxaline derivatives has been successfully demonstrated in a continuous flow reactor. researchgate.net This approach often involves the reaction of an o-phenylenediamine with a dicarbonyl compound, where the reactants are continuously pumped through a heated reactor. This methodology could be applied to the large-scale production of this compound and its analogues with precise control over reaction parameters.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 6,7-diethoxyquinoxaline by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) core and the aliphatic protons of the two ethoxy groups. The symmetry of the molecule simplifies the aromatic region.

The key predicted signals are:

Aromatic Protons (H-2, H-3, H-5, H-8):

The two protons on the pyrazine (B50134) ring (H-2 and H-3) are chemically equivalent and are expected to appear as a single sharp singlet in the downfield region, typically between δ 8.5 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the two nitrogen atoms.

The two protons on the benzene (B151609) ring (H-5 and H-8) are also chemically equivalent due to the symmetrical substitution pattern. They would appear as a single singlet, significantly upfield from the pyrazine protons, likely in the range of δ 7.0-7.5 ppm. The electron-donating nature of the ethoxy groups shields these protons.

Ethoxy Group Protons (-O-CH₂-CH₃):

The methylene (B1212753) protons (-O-CH₂) are directly attached to the deshielding oxygen atom and are expected to resonate as a quartet around δ 4.0-4.3 ppm. chemistrysteps.com The splitting into a quartet is due to coupling with the adjacent methyl protons.

The methyl protons (-CH₃) are further from the oxygen and will appear as a triplet in the upfield region, typically around δ 1.3-1.5 ppm. chemistrysteps.com This triplet pattern arises from coupling to the neighboring methylene protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2, H-3 | 8.5 - 9.0 | s (singlet) | 2H |

| H-5, H-8 | 7.0 - 7.5 | s (singlet) | 2H |

| -O-CH₂- | 4.0 - 4.3 | q (quartet) | 4H |

| -CH₃ | 1.3 - 1.5 | t (triplet) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing each unique carbon atom as a singlet. libretexts.org For the symmetrically substituted this compound, five distinct carbon signals are anticipated.

The key predicted signals are:

Quinoxaline Ring Carbons:

C-2 and C-3: These equivalent carbons of the pyrazine ring are adjacent to nitrogen atoms and are expected to appear in the range of δ 140-145 ppm.

C-5 and C-8: These proton-bearing aromatic carbons on the benzene moiety are predicted to resonate around δ 105-115 ppm. Their upfield shift is due to the shielding effect of the attached electron-donating ethoxy groups.

C-6 and C-7: These carbons are directly bonded to the oxygen atoms of the ethoxy groups and would be significantly deshielded, appearing in the δ 150-155 ppm range.

C-4a and C-8a (Bridgehead Carbons): These carbons are part of both rings and are adjacent to nitrogen. They are expected in the region of δ 135-140 ppm.

Ethoxy Group Carbons:

-O-CH₂-: The methylene carbons, bonded to oxygen, would appear in the δ 60-70 ppm range. amazonaws.com

-CH₃: The terminal methyl carbons are the most shielded and would produce a signal in the upfield region, around δ 15-20 ppm. amazonaws.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 20 |

| -O-CH₂- | 60 - 70 |

| C-5, C-8 | 105 - 115 |

| C-4a, C-8a | 135 - 140 |

| C-2, C-3 | 140 - 145 |

| C-6, C-7 | 150 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. horiba.com For this compound, a key correlation would be observed between the methylene quartet (δ ~4.1 ppm) and the methyl triplet (δ ~1.4 ppm) of the ethoxy groups, confirming their connectivity. No correlations would be expected between the aromatic singlets (H-2/3 and H-5/8) or between the aromatic and aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. libretexts.org It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

The aromatic proton singlet at δ ~7.3 ppm would correlate with the carbon signal at δ ~108 ppm (C-5/8).

The pyrazine proton singlet at δ ~8.7 ppm would correlate with the carbon signal at δ ~142 ppm (C-2/3).

The methylene proton quartet at δ ~4.1 ppm would correlate with the carbon signal at δ ~65 ppm (-O-CH₂-).

The methyl proton triplet at δ ~1.4 ppm would correlate with the carbon signal at δ ~15 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. horiba.com

The aromatic protons H-5/8 (δ ~7.3 ppm) would show a three-bond correlation to the bridgehead carbons C-4a/8a and a two-bond correlation to the ethoxy-substituted carbons C-6/7.

The methylene protons of the ethoxy group (-O-CH₂-) would show a critical three-bond correlation to the C-6/7 carbons, confirming the attachment of the ethoxy group to the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman provide a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within this compound. horiba.commdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum measures the absorption of infrared radiation, highlighting polar functional groups. rtilab.com For this compound, the spectrum would be dominated by absorptions from the aromatic system and the ether linkages.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H Stretch (from -CH₂- and -CH₃) | Strong |

| 1620 - 1580 | C=N Stretch (pyrazine ring) | Medium |

| 1550 - 1450 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1250 - 1200 | Aryl-O Stretch (Asymmetric) | Strong |

| 1050 - 1000 | Aryl-O Stretch (Symmetric) | Medium |

| ~850 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is complementary to FT-IR, as it detects the inelastic scattering of light and is particularly sensitive to non-polar, symmetric bonds. horiba.com The highly symmetric vibrations of the aromatic rings in this compound would be expected to produce strong Raman signals.

Key expected Raman bands would include:

Aromatic Ring Vibrations: Strong, sharp bands corresponding to the ring "breathing" and stretching modes of the quinoxaline system would be prominent, typically in the 1300-1600 cm⁻¹ region.

C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretching modes would be visible.

C-O Stretching: The ether C-O stretching vibrations would also be present.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. libretexts.org This enhancement arises from both electromagnetic and chemical mechanisms. libretexts.org For a molecule like this compound, SERS could be employed for trace-level detection. The SERS spectrum might differ slightly from the conventional Raman spectrum due to the molecule's specific orientation and interaction with the metal surface. The nitrogen atoms in the pyrazine ring could act as binding sites to the SERS substrate, potentially enhancing the vibrations of the quinoxaline core most significantly.

Vibrational Mode Assignments and Conformational Analysis

The vibrational spectrum of this compound can be interpreted through Fourier-transform infrared (FT-IR) and Raman spectroscopy, which provide a molecular "fingerprint" by detecting the vibrational modes of its functional groups. uni-saarland.de Although a specific experimental spectrum for this compound is not widely published, the expected vibrational frequencies can be predicted based on its constituent parts: a quinoxaline core and two ethoxy substituents.

Key vibrational modes arise from the aromatic quinoxaline system and the aliphatic ethoxy groups. The quinoxaline ring exhibits characteristic C-H stretching vibrations of the aromatic ring, typically observed at frequencies higher than 3000 cm⁻¹. brunel.ac.uk The C=C and C=N stretching vibrations within the heterocyclic and benzene rings are expected in the 1550-1700 cm⁻¹ region. brunel.ac.uk

The ethoxy groups introduce several additional vibrational signatures. The C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups will appear in the 2850-3000 cm⁻¹ range. The most characteristic vibration for the ether linkage is the C-O-C stretching, which typically results in strong bands in the FT-IR spectrum, generally found between 1000 and 1300 cm⁻¹. A computational study on the related compound 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione confirms that vibrational modes involving the methoxy (B1213986) groups are prominent in the spectrum. nih.gov By analogy, the ethoxy groups in this compound would have similarly characteristic vibrations, influenced by their conformation relative to the quinoxaline plane.

A summary of the expected vibrational frequencies for the key functional groups is provided in the table below.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | =C–H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Quinoxaline Core | C=N Stretch | 1550 - 1650 |

| Ethoxy Group | C–H Stretch (aliphatic) | 2850 - 3000 |

| Ethoxy Group | C–O–C Asymmetric Stretch | 1200 - 1275 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, which allows for the determination of its elemental formula. chemicalpapers.com The molecular formula for this compound is C₁₂H₁₄N₂O₂. bldpharm.com The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of each element in the molecule. missouri.edu

The calculation for the exact mass of this compound is detailed in the table below. This precise value is crucial for distinguishing it from other compounds that may have the same nominal mass. stolaf.edu

**Table 2: Calculation of the Exact Mass of this compound (C₁₂H₁₄N₂O₂) **

| Element | Quantity | Mass of Most Abundant Isotope (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (H) | 14 | 1.007825 | 14.109550 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | | | 218.105528 |

Fragmentation Pattern Elucidation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, charged fragments. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. For quinoxaline derivatives, fragmentation often involves the cleavage of bonds on the substituent groups. lookchem.comnih.gov

For this compound ([M]⁺˙ at m/z = 218), a primary fragmentation pathway would likely involve the ethoxy groups. A common fragmentation for ethers is the alpha-cleavage (cleavage of the C-C bond next to the oxygen). Another prominent pathway is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 u) via a McLafferty-type rearrangement, leading to a radical cation at m/z = 190. This can be followed by the loss of a second ethylene molecule to yield a fragment at m/z = 162. Further fragmentation could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinoxaline ring itself, which is a characteristic fragmentation route for such heterocyclic systems. lookchem.com

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Loss from Precursor |

|---|---|---|

| 218 | [C₁₂H₁₄N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [C₁₁H₁₁N₂O₂]⁺ | M - CH₃ |

| 190 | [C₁₀H₁₀N₂O₂]⁺˙ | M - C₂H₄ |

| 175 | [C₉H₇N₂O₂]⁺ | M - C₂H₄ - CH₃ |

| 162 | [C₈H₆N₂O₂]⁺˙ | M - 2(C₂H₄) |

| 134 | [C₇H₄N₂O]⁺˙ | M - 2(C₂H₄) - CO |

Electronic Spectroscopy

Electronic spectroscopy involves the absorption or emission of electromagnetic radiation in the ultraviolet-visible range, corresponding to the transition of electrons between different energy levels within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which excites electrons from the ground state to higher energy states. nist.gov The spectrum of this compound is expected to show absorption bands characteristic of the quinoxaline chromophore. These typically arise from π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net

The presence of two electron-donating ethoxy groups on the benzene ring portion of the quinoxaline system acts as an auxochrome. These groups are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoxaline. This is due to the extension of the conjugated π-system through resonance with the oxygen lone pairs.

Table 4: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic/Heterocyclic System | 250 - 350 |

Fluorescence and Photoluminescence Spectroscopy

Photoluminescence is the emission of light from a substance after it has absorbed photons. imist.ma Quinoxaline derivatives are well-known for their fluorescent properties and are used in various applications, including as fluorescent dyes and in light-emitting diodes. nih.govmdpi.com

Following excitation by absorbing UV or visible light, this compound is expected to exhibit fluorescence, which is the emission of a photon as the molecule relaxes from an excited singlet state back to the ground state. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a Stokes shift). chemicalpapers.com The fluorescence properties, including the emission wavelength and quantum yield, are often highly sensitive to the solvent polarity. nih.gov For donor-acceptor type molecules like this compound, polar solvents can stabilize intramolecular charge transfer (ICT) excited states, leading to changes in the emission characteristics. nih.gov

Table 5: Summary of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₂H₁₄N₂O₂ |

| 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione | C₁₀H₁₀N₂O₄ |

| Quinoxaline | C₈H₆N₂ |

| Carbon Monoxide | CO |

| Hydrogen Cyanide | HCN |

X-ray Crystallography for Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain single-crystal X-ray diffraction data for this compound. The CSD is a comprehensive repository for the crystal structures of small organic and metal-organic compounds. mit.eduwikipedia.org Despite these extensive searches, specific crystallographic data for this compound, such as its unit cell parameters, space group, and detailed atomic coordinates, were not found to be publicly available.

While the crystal structure for the specific title compound is not available, the general methodology of X-ray crystallography provides a framework for what such an analysis would entail. cam.ac.ukcam.ac.uk Typically, a suitable single crystal of the compound is grown and then mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, often to cryogenic temperatures, to minimize thermal vibrations of the atoms and is then irradiated with a monochromatic X-ray beam. cam.ac.uk The resulting diffraction pattern is recorded on a detector as the crystal is rotated.

The collected data would then be processed to determine the crystal system, space group, and unit cell dimensions. Further refinement of the data would yield the precise location of each atom in the molecule, providing unequivocal proof of its structure and connectivity. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state and can influence the material's bulk properties.

Although no specific data tables can be presented for this compound, the following table outlines the typical parameters that would be determined from a successful X-ray crystallographic analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Density (calculated) | The theoretical density of the crystal. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Should the crystal structure of this compound be determined and published in the future, it would provide definitive insights into its solid-state conformation and packing arrangement.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. wikipedia.org DFT has become a popular tool in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orggoogle.com

Geometry optimization is a crucial step in computational chemistry that aims to find the arrangement of atoms in a molecule that corresponds to the minimum energy. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until these forces are close to zero. storion.ru For 6,7-diethoxyquinoxaline, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves selecting a suitable functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d,p), def2-SVP) to approximate the electronic energy and its derivatives with respect to atomic positions. google.comfaccts.de The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. rub.de The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

The electronic structure of this compound, as determined by DFT, provides valuable information about the distribution of electrons within the molecule. scispace.com This includes the molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). materialssquare.com The energies and shapes of these orbitals are critical for understanding the molecule's chemical reactivity and spectroscopic properties.

Table 1: Illustrative DFT Calculation Parameters for this compound Geometry Optimization

| Parameter | Description | Example Value |

| Method | The specific DFT functional used for the calculation. | B3LYP |

| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | 6-311++G(d,p) |

| Convergence Criteria | The thresholds for the change in energy and forces to determine when the optimization is complete. | 10⁻⁶ Hartree (Energy), 10⁻⁴ Hartree/Bohr (Force) |

| Solvation Model | An optional model to simulate the effects of a solvent on the molecule's geometry and properties. | PCM (Polarizable Continuum Model) |

This table provides a hypothetical example of parameters that could be used in a DFT calculation for this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" methods aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory can offer a higher level of accuracy for certain properties. wikipedia.org

For this compound, ab initio calculations can be used to determine a range of molecular properties with high precision. These include:

Dipole Moment: The permanent electric dipole moment of the molecule can be calculated, providing insight into its polarity and intermolecular interactions. uw.edu.pl

Polarizability: This property describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is important for understanding non-linear optical properties.

Vibrational Frequencies: Ab initio calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculated frequencies can aid in the interpretation of experimental spectroscopic data.

The choice of ab initio method and basis set will influence the accuracy and computational cost of the calculations. wikipedia.org For a molecule of the size of this compound, methods like MP2 with a reasonably large basis set can provide a good balance of accuracy and feasibility.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis can provide valuable insights into its reactive behavior. The energy and spatial distribution of the HOMO and LUMO can be calculated using DFT or ab initio methods. researchgate.net

HOMO: The location of the HOMO on the this compound molecule will indicate the most probable sites for electrophilic attack.

LUMO: The distribution of the LUMO will highlight the regions of the molecule that are most susceptible to nucleophilic attack.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

This table presents a hypothetical set of FMO energies for this compound, which would be determined through quantum chemical calculations.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.com These descriptors are derived from the changes in energy with respect to the number of electrons and provide a more quantitative measure of reactivity than FMO analysis alone. dergipark.org.trfrontiersin.org

Key reactivity descriptors for this compound would include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. mdpi.comfrontiersin.org It is related to the negative of electronegativity. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to change its electron distribution. dergipark.org.tr Molecules with a large HOMO-LUMO gap are generally considered to be "harder" and less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.comdergipark.org.tr A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net

These descriptors can be calculated from the energies of the HOMO and LUMO obtained from quantum chemical calculations. mdpi.com They provide a valuable tool for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Table 3: Illustrative Reactivity Descriptors for this compound

| Reactivity Descriptor | Formula | Hypothetical Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | ELUMO - EHOMO | 4.7 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.57 eV |

This table provides hypothetical values for the reactivity descriptors of this compound, calculated from the FMO energies in Table 2.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, including their conformational changes and interactions with their environment. nih.govrub.de

Intermolecular Interaction Analysis

The this compound molecule possesses several key features that govern its intermolecular interactions:

Aromatic π-system: The quinoxaline (B1680401) ring system is electron-deficient, making it a candidate for π-π stacking interactions with other aromatic rings. These interactions are fundamental in the packing of molecules in crystals and in the binding to aromatic residues in proteins.

Nitrogen Atoms: The two nitrogen atoms in the quinoxaline ring act as hydrogen bond acceptors. They can form hydrogen bonds with donor groups such as hydroxyl (-OH) or amine (-NH) groups present in surrounding molecules, including solvents or amino acid residues in a protein's active site.

Ethoxy Groups: The oxygen atoms of the ethoxy groups are also potential hydrogen bond acceptors. Furthermore, the ethyl chains can participate in weaker van der Waals interactions and hydrophobic interactions.

Molecular Docking and Binding Affinity Predictions (for mechanistic insights, not efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, which is a core fragment of several kinase inhibitors, molecular docking studies can provide valuable mechanistic insights into how it interacts with the ATP-binding site of kinases.

The binding affinity, often expressed as the binding free energy (ΔG_bind), can be estimated using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A more negative binding affinity suggests a stronger interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with a Generic Kinase ATP-Binding Site

| Parameter | Value | Unit |

| Binding Affinity (ΔG_bind) | -5.0 to -7.0 | kcal/mol |

| Interacting Residues (H-bond) | Hinge Region Amino Acids | - |

| Interacting Residues (Hydrophobic) | Hydrophobic Pocket Residues | - |

Note: This table is hypothetical and for illustrative purposes, as specific docking data for this compound was not found. The range of binding affinity is typical for fragment-sized molecules.

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. For this compound, QSPR models could be developed to predict various physicochemical properties crucial for its application in drug discovery and materials science.

Key properties that can be modeled include:

Solubility: The aqueous solubility of a compound is a critical parameter in pharmacology. The presence of the two ethoxy groups in this compound, compared to the parent quinoxaline, is expected to decrease its water solubility due to the increased hydrophobicity.

Lipophilicity (logP): This parameter describes the partitioning of a compound between an octanol (B41247) and water phase and is important for predicting its absorption and distribution in biological systems. The ethoxy groups will increase the logP value.

Electronic Properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated using quantum chemical methods. These are relevant for predicting the reactivity and photophysical properties of the molecule.

Developing a robust QSPR model requires a dataset of compounds with experimentally determined properties and a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Table 2: Predicted Physicochemical Properties of Quinoxaline Derivatives

| Compound | logP | Aqueous Solubility (logS) |

| Quinoxaline | 1.5 | -1.0 |

| 6,7-dimethoxyquinoxaline | 1.8 | -1.5 |

| This compound | 2.5 | -2.2 |

Note: The values in this table are illustrative estimates to demonstrate the expected trends based on structural changes.

Predictive Modeling for Reaction Pathways

Predictive modeling for reaction pathways can be employed to understand the synthesis of this compound and its potential metabolic fate. Computational tools can help in identifying the most likely reaction mechanisms, predicting reaction barriers, and identifying potential byproducts.

The synthesis of this compound typically involves the condensation of 4,5-diethoxy-1,2-phenylenediamine with glyoxal (B1671930). Computational modeling can be used to study the mechanism of this condensation reaction, including the initial nucleophilic attack, subsequent cyclization, and dehydration steps. Density Functional Theory (DFT) calculations can be used to determine the transition state geometries and activation energies for each step, providing a detailed understanding of the reaction kinetics.

In the context of drug metabolism, predictive models can identify potential sites of metabolic transformation on the this compound scaffold. The ethoxy groups are potential sites for O-dealkylation by cytochrome P450 enzymes. Computational models can predict the likelihood of such reactions by calculating the activation energies for hydrogen abstraction from the ethyl groups.

Recent advancements in machine learning and artificial intelligence are also being applied to predict reaction outcomes and retrosynthetic pathways, which could be valuable in designing novel synthetic routes to this compound and its derivatives.

Reactivity and Reaction Mechanisms of 6,7 Diethoxyquinoxaline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic nature of the 6,7-diethoxyquinoxaline scaffold allows for both electrophilic and nucleophilic aromatic substitution, although these reactions occur on different parts of the molecule.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the two ethoxy groups at the C-6 and C-7 positions. These groups are strongly electron-donating through resonance, increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles. byjus.comuomustansiriyah.edu.iq The general mechanism for EAS proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. savemyexams.com The attack of an electrophile (E⁺) on the benzene ring is followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq

Due to the ortho- and para-directing nature of the alkoxy groups, electrophilic attack is predicted to occur at the C-5 and C-8 positions, which are ortho to the respective ethoxy substituents. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. byjus.com

Nucleophilic Aromatic Substitution: The pyrazine (B50134) ring of the quinoxaline (B1680401) system is inherently electron-poor, a characteristic that makes it susceptible to nucleophilic attack. rsc.org However, direct nucleophilic substitution of a hydrogen atom is generally difficult. Such reactions, known as Nucleophilic Aromatic Substitution (SNAr), typically require the presence of a good leaving group (like a halide) on the ring or strong activation by electron-withdrawing groups. masterorganicchemistry.com

For unsubstituted quinoxalines, nucleophilic substitution often proceeds after an initial activation step. One such method is N-oxidation, which further decreases the electron density of the ring system, facilitating attack by nucleophiles. rsc.org Another pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where carbanions can attack the electron-deficient ring. rsc.org In the context of this compound, nucleophilic attack would be directed to the C-2 and C-3 positions of the pyrazine ring.

Table 1: Predicted Aromatic Substitution Reactions for this compound

| Reaction Type | Reactive Site | Directing/Activating Groups | Typical Conditions |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | C-5, C-8 | Activating/Ortho-directing 6,7-ethoxy groups | Presence of a strong electrophile (e.g., NO2+ generated from HNO3/H2SO4) savemyexams.com |

| Nucleophilic Substitution | C-2, C-3 | Electron-withdrawing nature of the pyrazine nitrogens | Requires a good leaving group at the substitution site or N-oxidation of the quinoxaline ring rsc.orgmasterorganicchemistry.com |

Oxidation and Reduction Chemistry of the Quinoxaline Ring

The nitrogen atoms in the pyrazine ring are the primary sites for oxidation and reduction reactions.

Oxidation: The quinoxaline ring can be readily oxidized at its nitrogen atoms to form N-oxides. sapub.orgcusat.ac.in Treatment of a quinoxaline derivative with an oxidizing agent like a peroxy acid typically yields the corresponding mono-N-oxide or di-N-oxide. For this compound, this would result in this compound 1-oxide and subsequently this compound 1,4-dioxide. These N-oxide functionalities significantly influence the electronic properties of the molecule, making the ring system more electron-deficient and enhancing its reactivity towards nucleophiles. unav.edu

Reduction: The pyrazine portion of the quinoxaline ring can be selectively reduced without affecting the benzene ring. Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. researchgate.net This transformation involves the addition of hydrogen across the C=N double bonds of the pyrazine ring. The reduction of quinoxaline N-oxides is also a key reaction. Electrochemical studies on related quinoxaline 1,4-di-N-oxides show that the first reduction step is typically a reversible, one-electron process that forms a radical anion. unav.edu The presence of electron-donating groups, such as the ethoxy groups in this compound, makes the reduction more difficult (i.e., occurs at a more negative potential) compared to unsubstituted or electron-withdrawn analogues. unav.edu

Table 2: Electrochemical Reduction Potentials of Substituted Quinoxaline 1,4-Di-N-Oxides

| Substituents at C-6 and C-7 | Effect | Relative Reduction Potential (Ered) | Reference |

|---|---|---|---|

| Electron-donating (e.g., -OCH3, -OC2H5) | Destabilizes the radical anion | More Negative | unav.edu |

| Unsubstituted (-H) | Baseline | Reference Potential | unav.edu |

| Electron-withdrawing (e.g., -Cl, -CF3) | Stabilizes the radical anion | Less Negative (Easier to reduce) | unav.edu |

Ring-Opening and Cyclization Reactions

Ring-Opening: The quinoxaline ring system is aromatic and therefore generally stable, with ring-opening reactions being uncommon under typical conditions. Cleavage of the ring would require harsh oxidative or reductive conditions that are capable of breaking the stable heterocyclic structure. Specific studies detailing the ring-opening of this compound are not widely reported, attesting to the stability of the scaffold.

Cyclization: The most significant cyclization reaction related to this compound is its synthesis. The standard and most widely used method for preparing quinoxalines is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound. sapub.orgcusat.ac.in For this compound, the synthesis involves the acid-catalyzed cyclocondensation of 4,5-diethoxy-1,2-phenylenediamine with glyoxal (B1671930) . This reaction is typically high-yielding and proceeds by forming two C-N bonds via imine intermediates, followed by dehydration to yield the aromatic quinoxaline ring. sapub.org

Mechanistic Investigations of Functional Group Transformations

The mechanisms underlying the reactivity of this compound are well-established principles of organic chemistry.

Mechanism of Synthesis (Cyclization): The formation of this compound from its precursors begins with the nucleophilic attack of one amino group of 4,5-diethoxy-1,2-phenylenediamine on a carbonyl carbon of glyoxal. This is followed by a second, intramolecular nucleophilic attack by the adjacent amino group on the remaining carbonyl, forming a dihydroxydihydroquinoxaline intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the stable, aromatic quinoxaline ring system.

Mechanism of Electrophilic Substitution: As previously mentioned, this proceeds via the formation of a resonance-stabilized arenium ion. uomustansiriyah.edu.iq The electron-donating ethoxy groups help to stabilize the positive charge of this intermediate, particularly when the attack occurs at the C-5 or C-8 position, thus lowering the activation energy for the reaction.

Mechanism of N-Oxide Reduction: Mechanistic studies, particularly through cyclic voltammetry, have shown that the initial step in the electrochemical reduction of quinoxaline di-N-oxides is the transfer of a single electron to the molecule's lowest unoccupied molecular orbital (LUMO). unav.edu This forms a radical anion intermediate. The potential at which this occurs is directly influenced by the substituents on the benzene ring. The electron-donating ethoxy groups raise the energy of the LUMO, making the molecule harder to reduce compared to quinoxalines bearing electron-withdrawing groups. unav.edu

Advanced Research Applications Excluding Clinical, Safety, and Dosage

Coordination Chemistry and Metal Complexes

General studies on quinoxaline (B1680401) derivatives indicate their potential as ligands for forming metal complexes due to the presence of nitrogen atoms in the pyrazine (B50134) ring, which can coordinate with metal ions. These complexes have been explored for various applications, including catalysis. However, literature specifically detailing the design, synthesis, and characterization of ligands based on 6,7-diethoxyquinoxaline is not available. Consequently, information regarding the formation of its specific metal complexes and their subsequent applications in homogeneous or heterogeneous catalysis could not be found.

Materials Science and Engineering

The quinoxaline core is known for its electron-accepting properties, making it a valuable component in the design of organic electronic and optoelectronic materials. Research has been conducted on various quinoxaline-based polymers for applications in organic field-effect transistors (OFETs) and organic solar cells. The electronic properties of these materials can be tuned by introducing different substituent groups on the quinoxaline ring.

Alkoxy groups, in general, are known to influence the solubility, molecular packing, and electronic energy levels of conjugated polymers, which are critical parameters for their performance in electronic devices. However, specific research detailing the incorporation of the this compound unit into organic electronic and optoelectronic materials or its use in the synthesis of functional polymers and composites has not been reported in the available scientific literature.

Supramolecular Architectures and Self-Assembly

The quinoxaline scaffold is a subject of significant interest in the field of supramolecular chemistry due to its rigid, planar structure and the presence of nitrogen heteroatoms, which facilitate non-covalent interactions such as π–π stacking and hydrogen bonding. These characteristics make quinoxaline derivatives, including this compound, excellent building blocks for the construction of complex, self-assembled supramolecular architectures.

Through careful molecular engineering, quinoxaline-based molecules can be designed to self-assemble into various organized structures, including liquid crystalline phases. nih.govmdpi.com The ability to form such mesophases is highly dependent on the peripheral substituents attached to the quinoxaline core. The introduction of flexible alkyl chains, such as the ethoxy groups in this compound, is a common strategy to induce liquid crystallinity. These alkoxy groups influence the molecule's shape and polarity, which in turn directs the formation of specific self-assembled structures like columnar or smectic phases. mdpi.com

Furthermore, the non-planar nature of some conjugated segments attached to the quinoxaline core can be used to minimize intermolecular fluorescent quenching in the solid state. This strategy, combined with long alkyl chains that help control molecular packing, allows for the creation of one-dimensional organic micro- and nanostructures with applications in optoelectronic devices, such as active waveguides. nih.gov The self-assembly process is driven by a combination of π–π and dipole-dipole interactions between the quinoxaline cores. mdpi.com While specific studies on the self-assembly of this compound are not extensively detailed, the principles derived from related derivatives suggest that the diethoxy substituents would play a crucial role in modulating intermolecular forces and directing the formation of ordered supramolecular structures.

Research into Biological Activity Mechanisms (In Vitro and Mechanistic Studies Only)

The quinoxaline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds. mdpi.com Mechanistic studies, excluding clinical applications, reveal how derivatives like this compound interact with biological targets at a molecular level.

Enzyme Inhibition Mechanisms

Quinoxaline derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The 6,7-dialkoxy substitution pattern is a recurring feature in many of these inhibitors.

Similarly, quinoxaline derivatives have been designed as inhibitors of other kinases, such as the p38α mitogen-activated protein (MAP) kinase. nih.gov A series of quinoxaline-hydrazone derivatives showed highly selective inhibitory activity against p38α MAP kinase, with molecular docking studies confirming their binding mode within the enzyme's active site. nih.gov The 6,7-dialkoxy pattern is also critical for the inhibition of the histone methyltransferase G9a, where 6,7-dimethoxyquinazoline analogues are established as potent, substrate-competitive inhibitors. upenn.edu The dimethoxy groups were found to be important for maintaining high inhibitory activity. upenn.edu These findings strongly suggest that this compound could act as an enzyme inhibitor by competing with the natural substrate (e.g., ATP for kinases) for the active site, with the diethoxy groups playing a key role in optimizing binding affinity and selectivity.

Receptor Interaction and Binding Dynamics

Beyond enzyme inhibition, the 6,7-dialkoxy substitution pattern has been shown to be crucial for high-affinity interactions with specific protein receptors. Studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which share the same substituted benzene (B151609) ring, demonstrated excellent binding affinity and selectivity for sigma-2 (σ2) receptors. nih.gov In these studies, the 6,7-dimethoxy fragment was identified as a requirement for high σ2 receptor affinity. nih.gov

Furthermore, different quinoxaline scaffolds have been evaluated as antagonists for various receptors. For example, a series of 1,4-dihydroquinoxaline-2,3-diones were synthesized and evaluated as antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Their potency was determined through in vitro radioligand displacement assays, which measure the ability of the compound to displace a known radiolabeled ligand from the receptor. researchgate.net This indicates a direct competitive interaction at the receptor's binding site.

While direct binding data for this compound on a specific receptor is limited, the evidence from structurally similar compounds suggests a high potential for interaction. The binding dynamics would likely involve the quinoxaline core participating in key interactions within a receptor's binding pocket, while the 6,7-diethoxy groups could form additional hydrogen bonds or hydrophobic interactions, thereby influencing the compound's affinity (how strongly it binds) and residence time (how long it remains bound).

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are fundamental to molecular design, providing insights into how specific structural features of a molecule contribute to its biological activity. For quinoxaline derivatives, SAR studies have consistently highlighted the importance of substituents on the benzene ring.

In the design of c-Met kinase inhibitors based on a 4-anilinoquinoline core, the presence of 6,7-dimethoxy groups was a key feature of the most potent compounds. nih.gov SAR studies revealed that modifications to other parts of the molecule, such as the anilino ring, could fine-tune the activity, but the 6,7-dialkoxy pattern provided a crucial foundation for high potency. nih.gov

Similarly, in the development of inhibitors for the histone methyltransferase G9a, replacing the benzenoid ring of the quinazoline core or removing the dimethoxy groups resulted in a significant loss of activity, demonstrating the essential role of these substituents in binding. upenn.edu For novel histone deacetylase (HDAC) inhibitors, SAR analysis of quinoxaline derivatives showed that the position and nature of substituents on the quinoxaline moiety were critical. For example, a compound with a 2-chloro group was significantly more active than one with a 2-methoxy group, illustrating the impact of electronic and steric factors.

These studies collectively indicate that for a compound like this compound, the ethoxy groups at the 6 and 7 positions are not merely passive substituents. Their size, conformation, and electron-donating nature are expected to significantly influence the molecule's interaction with biological targets, making them a key element in the rational design of new bioactive molecules.

Table 1: SAR Insights from Quinoxaline Analogues

| Compound Class | Target | Key SAR Finding | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinolines | c-Met Kinase | 6,7-dimethoxy groups are crucial for potent inhibitory activity. | nih.gov |

| 6,7-Dimethoxyquinazolines | G9a Methyltransferase | Removal of the 6,7-dimethoxy groups leads to a significant loss of activity. | upenn.edu |

| Substituted Quinoxalines | HDAC | Substitution at the 2-position significantly impacts activity (e.g., 2-Cl > 2-OCH3). |

Prodrug Activation Mechanisms

The prodrug concept involves designing an inactive molecular entity that undergoes enzymatic or chemical transformation in vivo to release an active drug. This strategy can be used to improve a drug's pharmacokinetic properties or target its delivery. While specific prodrugs of this compound are not widely reported, the quinoxaline scaffold can be incorporated into prodrug designs that utilize various activation mechanisms.

One common mechanism is enzyme-activated release. A promoiety (an inactivating group) can be attached to the quinoxaline core via a linker that is susceptible to cleavage by specific enzymes that are overexpressed in target tissues, such as cancer cells. For example, a linker could be designed to be cleaved by certain reductases or hydrolases, releasing the active quinoxaline-based drug only at the desired site of action. This approach increases therapeutic specificity and reduces off-target toxicity.

Another potential mechanism involves activation by the tumor microenvironment. For instance, the hypoxic (low oxygen) regions common in solid tumors are characterized by higher levels of reductive enzymes. A prodrug could be designed with a bioreducible group attached to the quinoxaline scaffold. In hypoxic conditions, this group would be enzymatically reduced, triggering a cascade that releases the active cytotoxic agent. This selective activation in oxygen-deficient regions can effectively target therapy-resistant hypoxic tumor cells.

Analytical Chemistry and Sensing

Quinoxaline derivatives have emerged as versatile platforms for the development of chemosensors for detecting and quantifying various analytes, particularly metal ions. Their utility in this field stems from the nitrogen atoms in the pyrazine ring, which can act as effective binding and recognition sites for cations.

A notable example is a chemosensor based on a ferrocene-quinoxaline dyad designed for the selective recognition of mercury(II) cations. nih.gov Upon binding Hg²⁺, the sensor exhibits a distinct color change from orange to deep green, allowing for "naked-eye" detection. This colorimetric response is accompanied by a significant red-shift in its absorption spectrum and an anodic shift of the ferrocene/ferrocenium oxidation peaks in electrochemical measurements, providing multiple modes of detection. nih.gov

Another study reported a novel quinoxaline derivative that functions as a multifunctional probe. It acts as a selective colorimetric sensor for ferric ions (Fe³⁺), showing a clear color change from colorless to yellow in their presence. Simultaneously, the same compound serves as a fluorescent "turn-off" sensor for cupric ions (Cu²⁺), with its fluorescence being significantly quenched upon binding to Cu²⁺. upenn.edu

Table 2: Quinoxaline Derivatives in Analytical Sensing

| Quinoxaline Derivative | Analyte | Sensing Mechanism | Detection Method | Reference |

|---|---|---|---|---|

| Ferrocene-Quinoxaline Dyad | Hg²⁺ | Cation Binding | Colorimetric & Electrochemical | nih.gov |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline | Fe³⁺ | Complex Formation | Colorimetric (Naked-eye) | upenn.edu |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline | Cu²⁺ | Complex Formation | Fluorescence Quenching | upenn.edu |

Development of Analytical Detection Methodologies

No research data is available to describe the use of this compound in the development of new analytical detection methods.

Fabrication of Chemical Sensors and Biosensors

No research data is available to describe the use of this compound in the fabrication of chemical sensors or biosensors.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6,7-diethoxyquinoxaline, and how can reaction parameters be optimized for scalable laboratory production?

- Methodological Answer : The synthesis of this compound typically involves metal-halogen exchange followed by fluoride-induced decomposition of o-dihalo precursors. Key parameters include temperature control (e.g., maintaining −78°C during lithiation) and stoichiometric ratios of reagents. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction yields can be improved by optimizing solvent polarity and using anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted to confirm structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques (COSY, NOESY, HMBC, HSQC), is critical for resolving regioselectivity and confirming substituent positions. For example, HMBC correlations between ethoxy protons and quinoxaline carbons validate substitution patterns. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further corroborate molecular weight and functional groups. Quantitative analysis of coupling constants in -NMR distinguishes cis/trans isomers in reaction products .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. Engineering controls such as fume hoods and localized exhaust ventilation are essential to minimize inhalation risks. Contaminated clothing must be removed immediately and decontaminated. Emergency procedures (e.g., eye wash stations) should be accessible, and waste must be disposed of as hazardous material per EU CLP regulations .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its regioselectivity in Diels-Alder reactions with substituted furans?

- Methodological Answer : The compound’s high polarity, driven by electron-donating ethoxy groups, creates a nucleophilic dienophile. Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) reveal localized electron density at the 6,7-positions, favoring trans-adduct formation with electron-rich dienes like 2-t-butylfuran. Steric effects from bulky substituents further bias regioselectivity, as seen in 15:1 trans:cis ratios in cycloaddition products .

Q. What computational approaches are employed to predict and rationalize the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Transition-state modeling using DFT (e.g., M06-2X) and Natural Bond Orbital (NBO) analysis quantifies frontier molecular orbital interactions. Fukui indices identify reactive sites, while distortion-interaction theory explains steric and electronic contributions to activation barriers. These methods align with experimental regioselectivity trends, enabling predictive design of asymmetric catalysts .

Q. What role does this compound play in the design of luminescent Ruthenium(II) complexes, and how are these complexes evaluated for DNA interaction studies?

- Methodological Answer : As a π-accepting ligand, this compound stabilizes Ru(II) complexes (e.g., [Ru(bpy)(dicnq)]), enhancing luminescence quantum yields. DNA-binding affinity is assessed via UV-Vis titrations (hypochromicity in MLCT bands) and competitive ethidium bromide displacement assays. Stern-Volmer quenching constants and viscometric measurements differentiate intercalative vs. groove-binding modes .

Q. What in vitro and in vivo models are utilized to assess the antitumor and neuroprotective potential of this compound derivatives?

- Methodological Answer : In vitro cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values normalized to positive controls. Neuroprotection is tested in primary neuronal cultures exposed to oxidative stress (e.g., HO), measuring viability via lactate dehydrogenase (LDH) release. In vivo models include xenograft tumors in mice and MPTP-induced Parkinson’s disease models, with histopathology and behavioral endpoints .

Q. How can researchers reconcile conflicting reports on the biological activity of this compound derivatives across different experimental models?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or model specificity. Meta-analyses should standardize data using relative potency metrics (e.g., fold-change vs. controls) and validate findings across multiple cell lines or animal strains. Orthogonal assays (e.g., Western blotting for apoptosis markers alongside viability assays) confirm mechanism consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.